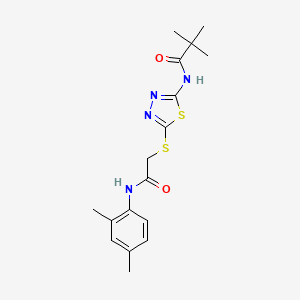

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

The compound N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide features a 1,3,4-thiadiazole core substituted with:

- A pivalamide (2,2-dimethylpropanamide) group at position 2.

- A thioether-linked 2-((2,4-dimethylphenyl)amino)-2-oxoethyl moiety at position 3.

This structure combines lipophilic (pivalamide, 2,4-dimethylphenyl) and hydrogen-bonding (amide, thiadiazole) groups, which may influence solubility, bioavailability, and target interactions.

Propriétés

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10-6-7-12(11(2)8-10)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVSPXCJGNSRES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiadiazole ring , an amide functional group , and a thioether linkage , which are critical for its biological properties. The molecular formula is , with a molecular weight of approximately 378.51 g/mol. Its structure suggests potential interactions with various biochemical pathways, particularly those involved in cell signaling and metabolism.

Research indicates that compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide may inhibit key signaling pathways such as:

- Phosphoinositide 3-kinase (PI3K)

- Mechanistic target of rapamycin (mTOR)

These pathways are pivotal in regulating cellular growth and metabolism. Inhibition of these pathways can lead to altered cellular responses such as apoptosis or inhibition of proliferation, making this compound a candidate for cancer research and treatment.

Antimicrobial Properties

The compound's structural features suggest it may exhibit antimicrobial activity. Thiadiazole derivatives have been documented to show antibacterial and antifungal properties against various pathogens. For example:

| Compound | Activity | Target Pathogen |

|---|---|---|

| Thiadiazole Derivatives | Antibacterial | Methicillin-resistant Staphylococcus aureus |

| Thiadiazole Derivatives | Antifungal | Drug-resistant Candida strains |

In studies, similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide could have broad-spectrum antimicrobial potential.

Synthesis and Characterization

The synthesis of N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multi-step organic reactions. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the pivalamide group.

- Functionalization with the thioether moiety.

Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of thiadiazole derivatives on various cancer cell lines. Results indicated that compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide exhibited cytotoxic effects on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiadiazole derivatives against multidrug-resistant pathogens. The study revealed that specific modifications in the thiadiazole structure significantly improved efficacy against resistant strains of E. faecium and S. aureus, indicating potential for developing new therapeutic agents.

Comparaison Avec Des Composés Similaires

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following compounds share the 1,3,4-thiadiazole scaffold but differ in substituents and biological profiles:

Key Observations:

Melting Points: Thiadiazoles with bulkier substituents (e.g., triazinoquinazoline in 6.4) exhibit higher melting points (>240°C), suggesting stronger intermolecular interactions .

Biological Activity Trends: Anticancer Potential: Compound 4y (Ev9), bearing a p-tolylamino group, shows potent activity against MCF-7 and A549 cells (IC50 < 0.1 mM). The target’s 2,4-dimethylphenyl group may similarly enhance hydrophobic interactions with cancer targets . Antibacterial Activity: Compounds like 6.4 (Ev6) inhibit bacterial luminescence via thioether and chlorophenyl groups. The target’s thioether linkage and dimethylphenyl substituent may confer analogous effects .

Comparison with Pivalamide-Containing Compounds

The pivalamide moiety is rare in thiadiazole derivatives but appears in structurally related compounds:

- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (Ev12): Features a thiazole core with pivalamide and fluorinated benzyl groups. The thiazole vs. thiadiazole core may alter electronic properties and target selectivity .

Q & A

Q. How are off-target effects mitigated during preclinical development?

- Methodological Answer :

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.

- CYP inhibition assays : Use fluorogenic substrates to assess metabolic interference.

- hERG binding assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.